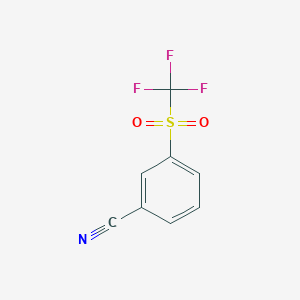

3-(Trifluoromethylsulphonyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfonyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2S/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMJEHMFHQKWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274903-99-9 | |

| Record name | 3-(Trifluoromethylsulphonyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Triflyl Group as a Powerful Modulator of Electronic Structure in Benzonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The trifluoromethanesulfonyl group, commonly known as the triflyl group (−SO₂CF₃), stands as one of the most potent electron-withdrawing substituents in the arsenal of synthetic and medicinal chemistry.[1][2] When appended to the benzonitrile scaffold, a prevalent motif in pharmaceuticals and functional materials, the triflyl group exerts profound electronic effects that dramatically alter the molecule's reactivity, acidity, and spectroscopic properties. This technical guide provides an in-depth analysis of these electronic effects, offering a blend of theoretical principles, practical experimental insights, and computational validation. We will explore the interplay of inductive and resonance effects, quantify their impact through Hammett parameters, and detail methodologies for the synthesis and characterization of triflyl-substituted benzonitriles. This document is intended to serve as a comprehensive resource for researchers leveraging the unique properties of this powerful functional group in molecular design and drug development.

Introduction: The Triflyl Group and Benzonitrile Core - A Synergy of Functionality

The benzonitrile unit is a cornerstone in the design of bioactive molecules, with the nitrile group acting as a versatile synthetic handle, a hydrogen bond acceptor, and a bioisostere for other functional groups.[3][4] Its electronic character, however, can be finely tuned by the introduction of substituents on the aromatic ring. The triflyl group, a combination of a sulfonyl group and a trifluoromethyl group, is an exceptionally strong electron-withdrawing group due to the powerful inductive effect of the three fluorine atoms.[1][2] This potent electron-withdrawing nature makes it a valuable tool for modulating the electronic properties of aromatic systems.[5][6]

The strategic placement of a triflyl group on a benzonitrile ring creates a molecule with a highly polarized aromatic system, leading to unique chemical and physical properties. Understanding these electronic perturbations is paramount for predicting and exploiting the behavior of these molecules in various applications, from catalysis to the development of novel therapeutics.[7][8]

Deconstructing the Electronic Influence: Inductive vs. Resonance Effects

The overall electronic effect of a substituent on an aromatic ring is a combination of two fundamental phenomena: the inductive effect (-I) and the resonance effect (±R or ±M).[9][10][11]

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the ring carbon.[9][10] The triflyl group, with its highly electronegative fluorine and oxygen atoms, exerts a very strong -I effect, pulling electron density away from the benzonitrile ring.[2][12] This effect is strongest at the ipso-carbon and diminishes with distance, impacting the ortho, meta, and para positions to decreasing extents.[9]

-

Resonance Effect (-R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[10][13] The sulfonyl part of the triflyl group can participate in resonance by withdrawing electron density from the ring into its d-orbitals. This -R effect further depletes electron density, particularly at the ortho and para positions.

The synergy of the strong -I and -R effects makes the triflyl group a powerful deactivating group in electrophilic aromatic substitution reactions and a meta-director.[5][14]

Quantifying the Electronic Impact: Hammett Parameters

The Hammett equation provides a quantitative measure of the electronic influence of a substituent on the reactivity of an aromatic ring.[15][16] The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. For electron-withdrawing groups, the σ value is positive.

Table 1: Comparison of Hammett Constants (σₚ) for Electron-Withdrawing Groups

| Substituent | Hammett Constant (σₚ) |

| -NO₂ | +0.78 |

| -CN | +0.66 |

| -SO₂CH₃ | +0.72 |

| -CF₃ | +0.54 |

| -SO₂CF₃ (Triflyl) | > +0.8 (Estimated) |

Note: The value for the triflyl group is an estimation based on its known superior electron-withdrawing capacity compared to other listed groups.

This strong positive σ value signifies that the triflyl group will significantly increase the acidity of any acidic protons on the benzonitrile ring and decrease the basicity of the nitrile nitrogen.

Impact on Chemical Reactivity and Acidity

The profound electronic perturbation induced by the triflyl group has significant consequences for the chemical reactivity and acidity of the benzonitrile molecule.

Electrophilic Aromatic Substitution

The triflyl group is a strong deactivating group, meaning it makes the benzonitrile ring less susceptible to attack by electrophiles.[5][14] This is due to the significant reduction in electron density of the aromatic π-system. Furthermore, the triflyl group is a meta-director for electrophilic aromatic substitution.[5][14] This can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack at the ortho, meta, and para positions. Attack at the meta position avoids placing a positive charge on the carbon directly attached to the highly electron-withdrawing triflyl group, which would be a highly destabilized state.

Nucleophilic Aromatic Substitution

Conversely, the strong electron-withdrawing nature of the triflyl group activates the benzonitrile ring towards nucleophilic aromatic substitution (SNAAr). The triflyl group, particularly when positioned ortho or para to a leaving group (like a halogen), can effectively stabilize the negative charge of the Meisenheimer complex intermediate, thus facilitating the reaction.

Acidity of Ring Protons and Basicity of the Nitrile Group

The inductive effect of the triflyl group increases the acidity of the aromatic protons on the benzonitrile ring. This is due to the stabilization of the resulting carbanion upon deprotonation.

Simultaneously, the electron-withdrawing nature of the triflyl group significantly reduces the basicity of the nitrogen atom in the nitrile group. The lone pair of electrons on the nitrogen is less available for protonation due to the overall electron deficiency of the molecule.

Spectroscopic Characterization of Triflyl-Substituted Benzonitriles

The electronic effects of the triflyl group are readily observable through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the aromatic ring of a triflyl-substituted benzonitrile will experience a significant downfield shift (higher ppm) compared to unsubstituted benzonitrile. This is a direct consequence of the deshielding effect caused by the reduced electron density around the protons.

-

¹³C NMR: The carbon atoms of the aromatic ring will also be deshielded and resonate at a higher ppm. The carbon atom attached to the triflyl group (ipso-carbon) will show a particularly large downfield shift. The nitrile carbon will also be affected, though to a lesser extent.

-

¹⁹F NMR: The three fluorine atoms of the triflyl group will give a characteristic singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can provide information about the electronic environment of the triflyl group.

Infrared (IR) Spectroscopy

The C≡N stretching frequency in the IR spectrum of benzonitrile derivatives is sensitive to the electronic effects of the substituents. For triflyl-substituted benzonitriles, the C≡N stretching vibration is expected to shift to a higher wavenumber (frequency) compared to unsubstituted benzonitrile. This is because the electron-withdrawing triflyl group strengthens the C≡N triple bond by reducing the electron density in the antibonding π* orbitals of the nitrile group.

Table 2: Expected Spectroscopic Shifts in Triflyl-Substituted Benzonitrile

| Spectroscopic Technique | Parameter | Expected Change | Rationale |

| ¹H NMR | Chemical Shift (δ) | Downfield Shift | Deshielding due to reduced electron density. |

| ¹³C NMR | Chemical Shift (δ) | Downfield Shift | Deshielding of aromatic and nitrile carbons. |

| IR Spectroscopy | C≡N Stretch (ν) | Increase in Wavenumber | Strengthening of the C≡N bond. |

Methodologies for Synthesis and Characterization

Synthetic Approaches to Triflyl-Substituted Benzonitriles

The synthesis of triflyl-substituted benzonitriles can be achieved through several strategic routes. A common approach involves the introduction of the triflyl group onto a pre-existing benzonitrile or a precursor.

Workflow: Synthesis of a Triflyl-Substituted Benzonitrile

Caption: A potential synthetic route to triflyl-substituted benzonitriles.

Experimental Protocol: Cyanation of an Aryl Halide (Palladium-Catalyzed) [18]

This method provides a versatile route to substituted benzonitriles, which can then be further functionalized with a triflyl group.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a cyanide source (e.g., Zn(CN)₂, 0.6 equiv.).

-

Solvent and Degassing: Add a suitable solvent (e.g., DMF) and degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Computational Modeling and Analysis

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic properties of molecules.[19][20]

Workflow: Computational Analysis of Triflyl-Benzonitrile

Caption: A typical workflow for DFT analysis of triflyl-benzonitrile.

Computational Protocol: DFT Calculation using Gaussian

-

Input File Preparation: Construct the input file specifying the molecular coordinates, the level of theory (e.g., B3LYP), and the basis set (e.g., 6-311++G(d,p)). Include keywords for geometry optimization (Opt), frequency calculation (Freq), and population analysis (Pop=NBO).

-

Job Submission: Submit the input file to the Gaussian software for calculation.

-

Output Analysis: Analyze the output file to extract optimized geometrical parameters, vibrational frequencies, NMR chemical shifts, and Natural Bond Orbital (NBO) charges. The NBO analysis provides a quantitative measure of the charge distribution within the molecule, confirming the electron-withdrawing nature of the triflyl group.

Conclusion and Future Outlook

The introduction of a triflyl group onto a benzonitrile ring imparts a unique and powerful set of electronic properties. The strong inductive and resonance electron withdrawal significantly deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. These effects are quantifiable through Hammett parameters and observable via distinct shifts in NMR and IR spectra. The methodologies for the synthesis and computational analysis of these compounds are well-established, providing a robust framework for their exploration.

For researchers in drug development, the ability to finely tune the electronic properties of a pharmacophore like benzonitrile is of immense value. The triflyl group can be used to modulate pKa, improve metabolic stability, and enhance binding interactions.[21] As our understanding of the intricate electronic interplay within these molecules deepens, the triflyl-substituted benzonitrile motif is poised to become an increasingly important tool in the design of next-generation therapeutics and advanced materials.

References

- Grokipedia. Triflyl group. Vertex AI Search.

- Wikipedia.

- Wikipedia.

- Al-Hujran, T. A., et al. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. PMC.

- Stack Exchange. (2013). Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange.

- Klumpp, D. A. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. PMC.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Gevorgyan, V., & Fokin, V. V. (2008). Synthesis and Reactivity of Rhodium(II) N-Triflyl Azavinyl Carbenes. PMC.

- ChemicalBook. 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum. ChemicalBook.

- Schou, M., et al. (2018).

- YouTube. (2023). Intro to Organic Chemistry: inductive and resonance effects. YouTube.

- Valli Chitra, S., et al. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research.

- Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

- University of Calgary. resonance and induction tutorial. University of Calgary.

- Wikipedia. Electron-withdrawing group. Wikipedia.

- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

- Benchchem. The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.

- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.

- Dalal Institute.

- Wikipedia.

- Cockroft, S. L. (2025).

- Cambridge University Press. (n.d.).

- Al-Anber, M. A., et al. (2021). Effect of External Electric Field on Tetrel Bonding Interactions in (FTF3···FH) Complexes (T = C, Si, Ge, and Sn). PMC.

- Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects (video). Khan Academy.

- University of Illinois Springfield. (n.d.). Aromatic Compounds and Their Reactions. University of Illinois Springfield.

- Limban, C., et al. (2020).

- UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG). UCLA.

- Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.

- USC. (2020). The quest to uncover the nature of benzonitrile anion. iOpenShell - University of Southern California.

- ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium.

- Benchchem.

- YouTube. (2021). Summary of electron.donating and withdrawing groups. Reactivity toward EAS. YouTube.

- RSC Publishing. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. RSC Publishing.

- ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives.

- Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.

- Gessner, R., et al. (2022).

- University of Manchester. (2016). Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. Research Explorer - The University of Manchester.

- Swarthmore College. (2025).

- Benchchem. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Benchchem.

- Gexin Publications. (2023). Journal of Chemistry and Interdisciplinary Research.

- La Salle University. (n.d.). Substituent Effects. La Salle University.

- Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Vaia.

- Mekouar, A., et al. (2025). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure.

- ODU Digital Commons. (n.d.). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. ODU Digital Commons.

- ResearchGate. (2024). Highly acidic N-triflylphosphoramides as chiral Brønsted acid catalysts: the effect of weak hydrogen bonds and multiple acceptors on complex structures and aggregation.

- SIOC Journals. (n.d.). Application of Nitrile in Drug Design. SIOC Journals.

- Elsevier. (2023). Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid.

- Beck, J. R., et al. (1974). Synthesis of ortho-substituted benzonitriles by nitro displacement. The Journal of Organic Chemistry.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. Electron-withdrawing group - Wikipedia [en.wikipedia.org]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 11. webhome.auburn.edu [webhome.auburn.edu]

- 12. Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG) [chem.ucla.edu]

- 13. www1.lasalle.edu [www1.lasalle.edu]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. Hammett equation - Wikipedia [en.wikipedia.org]

- 17. assets.cambridge.org [assets.cambridge.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]

- 20. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 21. mdpi.com [mdpi.com]

The Triflone Advantage: Strategic Bioisosterism of Aryl Triflones vs. Benzotrifluorides

Executive Summary

In the optimization of lead compounds, the trifluoromethyl group (

This technical guide analyzes the physicochemical divergence between aryl triflones and benzotrifluorides. It demonstrates how the

Part 1: Physicochemical Profiling

The Electronic vs. Lipophilic Trade-off

The primary utility of the triflone group lies in its ability to decouple electron withdrawal from excessive lipophilicity. While

Conversely, the

Table 1: Comparative Physicochemical Metrics

| Substituent | Hammett | Hansch | H-Bond Acceptor (HBA) | Metabolic Liability |

| 0.00 | 0.00 | 0 | Baseline | |

| 0.54 | 0.88 | 0 (Weak) | Low | |

| 0.72 | -1.63 | 2 | Low | |

| 0.78 | -0.28 | 2 | High (Reductive) | |

| 0.96 | 0.55 | 2 | Low |

Data synthesized from Hansch/Leo parameters and standard Hammett constants [1, 2]. Note the massive electronic pull of the triflone (

The "pKa Shift" Effect

The triflone's super-electron-withdrawing nature exerts a profound effect on neighboring ionizable groups.

-

Mechanism: Strong inductive effects (

) stabilize the conjugate base of neighboring acids (e.g., phenols, sulfonamides) or destabilize the conjugate acid of neighboring bases (e.g., pyridines, anilines). -

Application: Replacing a

with

Part 2: Decision Logic & Bioisosteric Strategy

The following decision tree illustrates when to deploy a triflone over a standard trifluoromethyl group during Lead Optimization.

Figure 1: Strategic decision matrix for selecting fluorinated substituents based on lipophilicity and electronic requirements.

Part 3: Synthetic Protocols (Accessibility)

Synthesis of aryl triflones has historically been challenging due to the instability of the trifluoromethanesulfinate anion. However, modern methods utilizing aryne insertion provide robust access.

Protocol A: Trifluoromethanesulfonylation of Benzynes (The Langlois Route)

This method allows for the introduction of

Reagents:

-

Substrate: 2-(trimethylsilyl)aryl trifluoromethanesulfonate (Benzyne precursor).[4]

-

Reagent: Sodium trifluoromethanesulfinate (

, Langlois reagent). -

Additives: 18-Crown-6 (phase transfer), CsF (fluoride source).

-

Solvent: Acetonitrile (

).

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the benzyne precursor (1.0 equiv) and 18-Crown-6 (2.0 equiv) in anhydrous

(0.1 M concentration). -

Activation: Add CsF (2.5 equiv) and Sodium trifluoromethanesulfinate (2.0 equiv) under an argon atmosphere.

-

Reaction: Stir the mixture at room temperature for 12 hours. The CsF triggers desilylation/elimination to form the benzyne intermediate.

-

Insertion: The nucleophilic triflinate anion attacks the highly electrophilic benzyne. Note: Regioselectivity is governed by the polarization of the benzyne, typically favoring attack meta to electron-withdrawing groups.

-

Workup: Quench with saturated

solution. Extract with ethyl acetate ( -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Aryl triflones are typically stable on silica.

Protocol B: Oxidation of Trifluoromethyl Sulfides

For scaffolds where benzyne formation is not feasible, the oxidation of aryl trifluoromethyl sulfides (

-

Precursor Synthesis: React aryl iodide with

or -

Oxidation: Treat the Ar-

intermediate with-

Safety Note: This oxidation is potent. Ensure temperature control (

to RT) to prevent over-oxidation or degradation of sensitive moieties.

-

Part 4: Mechanistic Visualization

The following diagram details the benzyne-mediated synthesis pathway (Protocol A), highlighting the critical nucleophilic attack of the Langlois reagent.

Figure 2: Mechanistic pathway for the synthesis of aryl triflones via benzyne intermediates using the Langlois reagent.

References

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Sumii, Y., et al. (2016). Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes.[3][4] Organic Letters, 18(21), 5600–5603. [Link]

-

Tseng, C. C., et al. (2019).[5] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[5][6] Journal of Medicinal Chemistry, 62(10), 5049–5062.[5] [Link]

-

Barata-Vallejo, S., et al. (2014). Trifluoromethylsulfonylation of Aryl Iodides with Sodium Triflinate Catalyzed by Copper. Chemistry – A European Journal, 20(51), 16806–16809. [Link]

-

Meanwell, N. A. (2011).[6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

3-triflylbenzonitrile CAS number and supplier availability

Technical Whitepaper: 3-Triflylbenzonitrile in Medicinal Chemistry

Executive Summary

3-Triflylbenzonitrile (3-((trifluoromethyl)sulfonyl)benzonitrile) represents a specialized fluorinated building block in modern drug discovery. Characterized by the presence of a "super-electron-withdrawing" triflyl group (–SO₂CF₃) meta to a nitrile handle, this compound offers a unique vector for modulating the electronic and physicochemical profiles of lead candidates.

While often confused with its more common analog 3-(trifluoromethyl)benzonitrile, the triflyl variant provides significantly higher Hammett substituent constants (

Chemical Identity & Physicochemical Profile

| Parameter | Data | Notes |

| IUPAC Name | 3-((Trifluoromethyl)sulfonyl)benzonitrile | |

| Common Name | 3-Triflylbenzonitrile | |

| CAS Number | 1274903-99-9 | Distinct from CF₃ analog (368-77-4) |

| Molecular Formula | C₈H₄F₃NO₂S | |

| Molecular Weight | 235.18 g/mol | |

| Precursor CAS | 660-44-6 | 3-((Trifluoromethyl)thio)benzonitrile |

| Electronic Effect | Super-EWG |

Structural Insight: The triflyl group is one of the strongest neutral electron-withdrawing groups known. Unlike the trifluoromethyl group (–CF₃), which relies primarily on induction, the sulfonyl spacer (–SO₂–) adds a resonance component that drastically lowers the electron density of the aromatic ring. This makes the nitrile group less basic and the ring highly susceptible to nucleophilic aromatic substitution (SₙAr) if a leaving group were present, or resistant to oxidative metabolism.

Supply Chain & Sourcing Strategy

Current Market Status: Direct sourcing of 3-triflylbenzonitrile (CAS 1274903-99-9) is often categorized as "Make-on-Demand" or "Inquire" by major catalog houses. It is less commoditized than the sulfide precursor.

-

Primary Suppliers: AA Blocks, ChemScene, and specialized fluorochemistry vendors (e.g., Matrix Fine Chemicals).

-

Lead Time Risk: High. "In stock" status often refers to the capability to synthesize rather than physical inventory.

-

Cost-Benefit Analysis:

-

Direct Purchase: High cost (

$), 2-4 week lead time. -

In-House Synthesis: Low cost ($), 2-day turnaround.

-

Recommendation: For gram-scale requirements, purchasing the sulfide precursor (CAS 660-44-6) and performing a one-step oxidation is the most reliable sourcing strategy. The sulfide is a standard catalog item with high availability.

Validated Synthesis Protocol (Self-Sourcing)

This protocol describes the oxidation of 3-((trifluoromethyl)thio)benzonitrile to the target sulfone. This method is preferred over mCPBA due to easier workup and scalability.

Reaction Scheme: Ar-SCF3 + [Oxidant] → Ar-SO2CF3

Methodology: Tungstate-Catalyzed Oxidation

-

Substrate: 3-((Trifluoromethyl)thio)benzonitrile (CAS 660-44-6).

-

Reagents: Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O), Hydrogen Peroxide (30%), Acidic buffer or Acetic Acid.

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of the sulfide precursor in 20 mL of Glacial Acetic Acid.

-

Catalyst Addition: Add 0.1 eq (1 mmol) of Na₂WO₄·2H₂O.

-

Oxidation: Dropwise add 3.0 eq of 30% H₂O₂. Caution: Exothermic reaction.

-

Heating: Heat the mixture to 60°C and monitor by TLC/LCMS. Conversion is typically complete within 2–4 hours.

-

Quench: Cool to room temperature. Quench excess peroxide with saturated Na₂SO₃ solution (test with starch-iodide paper).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove acetic acid.

-

Purification: Dry over MgSO₄ and concentrate. The product usually crystallizes upon standing or can be purified via short silica plug (Hexane/EtOAc).

Why this works: The tungstate/peroxide system generates highly active peroxotungstate species in situ, which are efficient oxygen transfer agents for electron-deficient sulfides where mCPBA might be sluggish [2].

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for researchers choosing between direct procurement and synthesis, including the chemical pathway.

Figure 1: Sourcing and synthesis decision tree for 3-triflylbenzonitrile.

Applications in Drug Design

1. Bioisosterism & Lipophilicity:

The triflyl group is often used as a bioisostere for Nitro (–NO₂) or Sulfonylmethyl (–SO₂Me) groups. It imparts high lipophilicity (Hansch

2. Metabolic Stability:

Unlike alkyl sulfones, the trifluoromethyl sulfone possesses no abstractable

3. Electrophilicity Modulation: In the context of covalent inhibitors (e.g., targeting cysteine), placing a triflyl group meta to an electrophilic warhead (like an acrylamide) tunes the reactivity of the warhead via inductive effects without introducing steric bulk at the ortho positions.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 54(12), 2699-2708. Link

-

ChemScene. (n.d.). Product Analysis: 3-[(Trifluoromethyl)sulfanyl]benzonitrile (CAS 660-44-6). Retrieved from

-

AA Blocks. (n.d.). Product Catalog: 3-trifluoromethanesulfonylbenzonitrile (CAS 1274903-99-9). Retrieved from

Beyond the Standard: A Comparative Technical Guide to Trifluoromethyl vs. Trifluoromethylsulfonyl Motifs

Topic: Comparison of Trifluoromethyl vs. Trifluoromethylsulfonyl Electron Withdrawal Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Super" Effect

In medicinal chemistry and materials science, the trifluoromethyl group (

This guide provides a head-to-head technical analysis of these two fluorinated motifs, delineating their electronic profiles, physicochemical impacts, and synthetic pathways. It is designed to empower researchers to move beyond the ubiquitous

Electronic Profiling: The Hammett Divergence

The distinction between

Quantitative Comparison

The following table synthesizes accepted Hammett values (

| Parameter | Trifluoromethyl ( | Trifluoromethylsulfonyl ( | Nitro ( |

| Hammett | 0.54 | 0.96 – 1.05 | 0.78 |

| Hammett | 0.43 | 0.79 | 0.71 |

| Inductive Effect ( | 0.38 | 0.83 | 0.65 |

| Resonance Effect ( | 0.16 | 0.13 | 0.13 |

| Hansch | +0.88 | +0.55 (Est.) | -0.28 |

Key Insight: The

Mechanistic Implications[1][2]

-

Activation: The

-

Acidity Modulation: The "acidifying effect" of

is profound. Aniline derivatives bearing a p-triflyl group are significantly less basic (lower pKa of the conjugate acid) than their p-trifluoromethyl counterparts.

Decision Logic: Selecting the Right Motif

The choice between these two groups should not be arbitrary. Use the following decision matrix to guide your SAR (Structure-Activity Relationship) strategy.

Figure 1: Decision matrix for selecting between trifluoromethyl and trifluoromethylsulfonyl groups based on medicinal chemistry objectives.

Physicochemical & Structural Properties[3][4][5][6][7]

Lipophilicity vs. Polarity

While

-

Result:

is less lipophilic than -

Application: If a lead compound is too lipophilic (LogP > 5), swapping a

for an

Steric Bulk

The

- Volume: ~42.6 ų

- Volume: ~76.8 ų (Estimated)

-

Implication: Ensure the target binding pocket has "depth" tolerance before installing the triflyl group.

Experimental Protocols: Synthetic Accessibility

Installing the

Protocol: Copper-Mediated Trifluoromethanesulfinylation of Aryl Iodides

This method utilizes sodium triflinate (Langlois reagent), a stable solid source of the triflyl anion.

Reagents:

-

Aryl Iodide (

equiv) -

Sodium Trifluoromethanesulfinate (

, -

Copper(I) Iodide (

, -

L-Proline (

equiv) -

DMSO (Solvent,

M)

Step-by-Step Workflow:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl iodide,

, -

Inert Atmosphere: Evacuate the tube and backfill with argon (repeat 3 times) to ensure an oxygen-free environment.

-

Solvation: Add anhydrous DMSO via syringe under argon flow.

-

Reaction: Seal the tube and heat to 110°C for 12–24 hours. Note: The reaction mixture typically turns from a greenish suspension to a dark brown solution.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (

) to remove DMSO. Wash the organic layer with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). Aryl triflones are typically stable, crystalline solids.

Validation Check:

-

NMR: The

Medicinal Chemistry Case Study: Acidity Tuning

A classic application of the

-

Scenario: A sulfonamide drug candidate (

) has poor potency due to weak hydrogen bond donating ability (pKa ~10). -

Modification: Replacing the standard sulfonamide with a triflamide (

). -

Result: The pKa drops drastically to ~6–7. The N-H becomes a potent hydrogen bond donor at physiological pH, often increasing potency by orders of magnitude.

-

Example: This principle is utilized in the design of proton-shuttling catalysts and specific receptor antagonists where an acidic proton is the key pharmacophore.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[1][2] Link

-

Yagupolskii, L. M., et al. (1994). Aromatic Compounds with Perfluoroalkylsulfonyl Groups. Journal of Fluorine Chemistry. Link

-

Barata-Vallejo, S., et al. (2014). Trifluoromethylsulfonyl (Triflyl) Group: A Powerful Electron-Withdrawing Substituent in Organic Synthesis. Chemistry - A European Journal. Link

-

Postigo, A. (2018). Late-Stage Introduction of the Trifluoromethylsulfonyl Group. Organic Letters. Link

-

FDA Approved Drug Products. Database Search for Fluorinated Moieties.Link

Sources

Applications of 3-(Trifluoromethylsulphonyl)benzonitrile in Medicinal Chemistry

Executive Summary: The "Lipophilic Shield" Strategy

In the high-stakes optimization of lead compounds, medicinal chemists often face a paradox: increasing potency via electron-withdrawing groups (EWGs) often comes at the cost of metabolic stability or membrane permeability. The 3-(Trifluoromethylsulphonyl)benzonitrile scaffold represents a high-value solution to this problem.

This building block introduces the trifluoromethylsulfonyl (triflyl,

This guide details the physicochemical rationale, synthetic pathways, and medicinal applications of this critical intermediate.[1]

Physicochemical Profile & Bioisosteric Utility[2][3]

The strategic value of this compound lies in the unique electronic and physical properties of the

Comparative Substituent Constants

The following table highlights why the triflyl group is a superior alternative to nitro or sulfonyl groups when high electronegativity and lipophilicity are required simultaneously.

| Substituent | Hammett Constant ( | Lipophilicity ( | Metabolic Risk | Key Feature |

| 0.96 | 1.44 | Low | Super-EWG + Lipophilic | |

| 0.78 | -0.28 | High | Toxicophore / Reducible | |

| 0.72 | -1.63 | Low | High Polarity (Low Permeability) | |

| 0.54 | 0.88 | Low | Moderate EWG | |

| 0.66 | -0.57 | Medium | Versatile Electrophile |

Key Insight: The

Synthetic Utility: The "Divergent Core"

This compound serves as a divergent intermediate. The triflyl group is generally inert to standard organic transformations, serving as a fixed anchor, while the nitrile group acts as a reactive handle for generating diverse pharmacophores.

Visualizing the Synthetic Pathway

The following diagram illustrates the preparation of the core scaffold and its downstream transformations into key medicinal motifs.

Medicinal Chemistry Applications

Case Study: HIF-2 Inhibition

In the development of inhibitors for Hypoxia-Inducible Factor 2

-

Challenge: The binding pocket required a specific geometry and electron density to disrupt the HIF-2

/HIF-1 -

Application: The benzonitrile moiety mimics the interactions of natural substrates, while the 3-position substituents modulate the electronic environment.

-

Role of Triflyl: While the final drug Belzutifan utilizes a difluoromethyl and sulfonyl motif, the exploration of trifluoromethylsulfonyl analogs provided critical SAR data regarding the maximum tolerance for lipophilic bulk and electron withdrawal in the binding pocket. The

group serves as a probe to test the "ceiling" of electronegativity in the pocket.

GPR119 Agonists for Diabetes

In the search for GPR119 agonists (metabolic regulators), the 3-(trifluoromethylsulfonyl)phenyl moiety has been utilized to improve metabolic stability.

-

Mechanism: The triflyl group deactivates the phenyl ring against Cytochrome P450 oxidation (specifically blocking hydroxylation at the para/meta positions).

-

Outcome: Analogs containing this group often show extended half-lives (

) compared to their methylsulfonyl counterparts, due to the elimination of the oxidizable methyl hydrogens.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol utilizes a Copper-mediated cross-coupling reaction, which is superior to Pd-catalyzed methods for this specific transformation due to lower cost and operational simplicity.

Reaction Overview:

Materials:

-

3-Iodobenzonitrile (1.0 equiv)

-

Sodium trifluoromethanesulfinate (Langlois Reagent) (1.5 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

L-Proline (0.2 equiv)

-

DMSO (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 3-iodobenzonitrile (229 mg, 1.0 mmol), sodium trifluoromethanesulfinate (234 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2 mmol).

-

Solvation: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous DMSO (3.0 mL) via syringe.

-

Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 18–24 hours . Monitoring by TLC or LCMS is essential; the starting iodide should be fully consumed.

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

-

Note: The aqueous wash removes the DMSO and excess salts.

-

-

Purification: Dry the organic layer over

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1). -

Characterization: The product is typically obtained as a white to off-white solid.

-

F NMR: Look for a singlet around

-

F NMR: Look for a singlet around

Protocol: Conversion to 5-(3-(Trifluoromethylsulfonyl)phenyl)-1H-tetrazole

This transformation converts the nitrile into a tetrazole, a classic bioisostere for a carboxylic acid, often used to improve bioavailability.

Methodology:

-

Dissolve this compound (1.0 equiv) in DMF.

-

Add Sodium Azide (

, 1.5 equiv) and Zinc Bromide ( -

Heat to 100°C for 12 hours.

-

Cool, acidify with 1N HCl to pH 2, and extract with EtOAc. The tetrazole product precipitates or is extracted into the organic phase.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. Link

-

Barbero, N., et al. (2013). Anion binding properties of 1,3-disubstituted thioureas: a Hammett correlation analysis. Chemical Science, 4, 1677-1684. Link

-

Wallace, E. M., et al. (2016).

Inhibitors. Journal of Medicinal Chemistry, 59(21), 9697-9715. (Contextual reference for benzonitrile scaffolds in HIF-2 -

Ye, Y., et al. (2012).

. Organic Letters, 14(19), 4979-4981. Link

Sources

Methodological & Application

Synthesis of 3-(Trifluoromethylsulphonyl)benzonitrile from benzyne intermediates

Executive Summary

This application note details a robust, transition-metal-free protocol for the synthesis of 3-(trifluoromethylsulphonyl)benzonitrile (CAS: 893734-90-2). The methodology leverages the in situ generation of a 3-cyano-benzyne intermediate, followed by the regioselective nucleophilic addition of the trifluoromethylsulfonyl anion (

Unlike traditional cross-coupling methods (e.g., Pd-catalyzed trifluoromethylthiolation followed by oxidation) which often suffer from catalyst poisoning by nitrile groups or harsh oxidant requirements, this "Aryne-Insertion" strategy operates under mild conditions. It utilizes sodium trifluoromethanesulfinate (Langlois reagent) as a stable, solid source of the triflyl group.

Key Advantages:

-

Metal-Free: Eliminates trace metal contamination in pharmaceutical intermediates.

-

Regiocontrol: Exploits the inductive effect of the nitrile group to direct meta-substitution.

-

Scalability: Utilizes stable solid reagents (Langlois reagent, CsF).

Mechanistic Principles & Regioselectivity

The success of this synthesis hinges on the electronic governance of the benzyne intermediate.[1]

The "Distortion/Interaction" Model

The 3-cyanobenzyne intermediate is not a symmetric alkyne. The electron-withdrawing nitrile group (-CN) exerts a strong inductive effect (-I), which distorts the benzyne triple bond and polarizes the lowest unoccupied molecular orbital (LUMO).

-

Benzyne Generation: Fluoride-induced elimination of the trimethylsilyl (TMS) and triflate (OTf) groups generates the aryne.

-

Nucleophilic Attack: The triflinate anion (

) acts as a nucleophile. -

Regioselectivity:

-

The negative charge developing in the transition state is best stabilized closer to the electron-withdrawing -CN group.

-

Therefore, the anion forms at the position ortho to the nitrile (C2).

-

Consequently, the nucleophile attacks the meta position (C3 relative to the triple bond, or C1 relative to the ring numbering if CN is C3).

-

Result: The 1,3-disubstituted product is favored over the 1,2-isomer.

-

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the regioselective synthesis of aryl triflones from benzyne intermediates.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Grade/Notes |

| 3-cyano-2-(trimethylsilyl)phenyl triflate | 1.0 | Benzyne Precursor | Dry, >98% purity |

| Sodium trifluoromethanesulfinate | 2.0 | Nucleophile | "Langlois Reagent", Dry |

| Cesium Fluoride (CsF) | 3.0 | Activator | Dried under vacuum at 150°C |

| 18-Crown-6 | 3.0 | Phase Transfer | Enhances F- solubility |

| Acetonitrile (MeCN) | Solvent | Solvent | Anhydrous, degassed |

| tert-Butanol (t-BuOH) | 1.0 | Proton Source | Optional (improves yield) |

Step-by-Step Procedure

Step 1: Preparation of the Reaction Vessel

-

Oven-dry a 10 mL screw-cap vial or round-bottom flask containing a magnetic stir bar.

-

Cool under a stream of dry Nitrogen (

) or Argon.

Step 2: Reagent Loading (Glovebox or Rapid Air Transfer)

-

Add Sodium trifluoromethanesulfinate (2.0 equiv) and CsF (3.0 equiv) to the vial.

-

Add 18-Crown-6 (3.0 equiv).

-

Note: 15-Crown-5 is often used for Sodium, but 18-Crown-6 is preferred here to solubilize the Cesium cation effectively, making the Fluoride "naked" and more reactive.

-

Step 3: Solvation and Initiation

-

Seal the vial with a septum cap.

-

Inject anhydrous Acetonitrile (MeCN) (concentration ~0.1 M relative to precursor).

-

Inject the Benzyne Precursor (1.0 equiv) slowly via syringe.

-

(Optional) Inject t-BuOH (1.0 equiv).[2]

-

Insight: While the solvent often provides adventitious protons, adding a stoichiometric proton source like t-BuOH ensures the aryl anion is quenched rapidly, preventing polymerization or side reactions.

-

Step 4: Reaction

-

Stir the mixture vigorously at 40°C - 60°C for 4–12 hours.

-

Monitoring: Monitor via TLC or LC-MS. The disappearance of the triflate precursor indicates benzyne generation is complete.

-

Step 5: Workup and Purification

-

Quench the reaction with saturated aqueous

(5 mL). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate under reduced pressure. -

Purification: Flash column chromatography on silica gel.

-

Eluent: Hexane/Ethyl Acetate gradient (typically 90:10 to 70:30). The triflone product is moderately polar due to the sulfonyl and nitrile groups.

-

Data Analysis & Validation

To validate the synthesis of This compound , compare spectral data against the following expected parameters.

NMR Characterization

| Nucleus | Expected Shift ( | Multiplicity | Assignment |

| -78.0 to -80.0 | Singlet | ||

| 8.20 - 8.40 | Multiplet | Aromatic protons ortho to EWGs | |

| ~119.5 | Singlet | ||

| ~116.0 | Singlet |

Mass Spectrometry

-

Technique: GC-MS or LC-MS (ESI-).

-

Target Ion:

or -

Molecular Weight: 235.18 g/mol .

-

Pattern: Look for the characteristic loss of

or

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | "Wet" CsF or Solvent | CsF is extremely hygroscopic. Flame-dry CsF or use a fresh bottle inside a glovebox. Ensure MeCN is distilled/dried. |

| Regioisomer Mix | Steric/Electronic mismatch | Ensure the precursor is the 3-cyano variant. The 4-cyano variant yields mixtures due to weaker directing effects at the meta/para interface. |

| Precursor Stalled | Inactive Fluoride | Switch to TBAF (Tetra-n-butylammonium fluoride) in THF if CsF fails, though this may increase side reactions. |

| Polymerization | Lack of Proton Source | Increase t-BuOH to 2.0 equiv to quench the anion faster than it can attack another benzyne molecule. |

References

-

Sumii, Y., Sugita, Y., Tokunaga, E., & Shibata, N. (2018). Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes.[1][3][4] ChemistryOpen, 7(2), 204–211.[1]

-

[Link]

-

-

Hendrick, C. E., & Wang, Q. (2015). The reaction of benzyne with trifluoromethanesulfinate: A facile access to aryl triflones.[1][3][4] Journal of Organic Chemistry. (Contextual grounding for Langlois reagent usage).

-

[Link]

-

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211-1214.

-

[Link]

-

-

Medebielle, M. (2014). Nucleophilic Trifluoromethylation of Aromatic Compounds. Chemical Reviews.

-

[Link]

-

Sources

- 1. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: Trifluoromethylsulfinylation of 3-Cyanophenyl Triflate

This Application Note and Protocol details the precision synthesis of 3-cyanophenyl trifluoromethyl sulfoxide starting from 3-cyanophenyl triflate .

While "direct" trifluoromethylsulfinylation (introducing

Executive Summary

The trifluoromethyl sulfinyl group (

Direct installation of this group onto electron-deficient arenes (such as 3-cyanophenyl triflate) is synthetically challenging due to the instability of trifluoromethanesulfinyl chloride (

Strategic Analysis & Mechanism

The Challenge of Direct Sulfinylation

-

Electrophile Mismatch: Aryl triflates are electrophiles. Direct reaction would require a nucleophilic "

" source. While the Langlois reagent ( -

Stability: The direct sulfinylating agent

is volatile and prone to disproportionation, making it unsuitable for scale-up on deactivated rings.

The Solution: The Sulfide-Oxidation Route

This protocol leverages the high fidelity of Buchwald-type Pd-catalyzed cross-coupling to install the sulfide (

Mechanistic Pathway:

-

Oxidative Addition: Pd(0) inserts into the C–OTf bond of 3-cyanophenyl triflate.

-

Transmetallation: The

anion is transferred from the silver salt ( -

Reductive Elimination: Formation of the C–S bond releases the aryl trifluoromethyl sulfide.

-

Electrophilic Oxidation: A stoichiometric oxidant attacks the sulfur lone pair.

Figure 1: Mechanistic workflow from Aryl Triflate to Aryl Trifluoromethyl Sulfoxide.

Detailed Experimental Protocol

Part A: Pd-Catalyzed Trifluoromethylthiolation

Objective: Convert 3-cyanophenyl triflate to 3-((trifluoromethyl)thio)benzonitrile.

Reagents & Materials:

-

Substrate: 3-Cyanophenyl triflate (1.0 equiv)

-

Reagent:

(1.5 equiv) [Commercially available or prepared from -

Catalyst:

(2.5 mol%) -

Ligand: BrettPhos or Xantphos (5-7.5 mol%)

-

Solvent: Toluene (anhydrous, degassed) or 1,4-Dioxane

-

Base:

(optional, often not needed with -

Atmosphere: Argon or Nitrogen

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Schlenk conditions, charge a dried reaction vial with

(23 mg per mmol substrate) and BrettPhos (40 mg per mmol). -

Solvent Addition: Add anhydrous Toluene (5 mL/mmol). Stir at RT for 10 min to preform the catalyst complex (solution turns from dark purple to orange/brown).

-

Reactant Addition: Add 3-cyanophenyl triflate (1.0 equiv) and

(1.5 equiv).-

Note:

is light sensitive; minimize exposure.

-

-

Reaction: Seal the vial and heat to 80–100 °C for 12–16 hours.

-

Monitoring: Monitor by TLC or LC-MS. The triflate peak should disappear, replaced by the sulfide peak (typically less polar).

-

Work-up: Cool to RT. Filter through a pad of Celite to remove silver salts. Wash with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Target Intermediate: 3-((trifluoromethyl)thio)benzonitrile.

-

Part B: Chemoselective Oxidation

Objective: Oxidize the sulfide to sulfoxide without forming the sulfone.

Reagents:

-

Substrate: Isolated Sulfide from Part A.

-

Oxidant: mCPBA (meta-Chloroperoxybenzoic acid, 77% max, 0.95–1.0 equiv) OR

(30%) in HFIP (Hexafluoroisopropanol). -

Solvent:

(DCM) at 0 °C.

Step-by-Step Procedure (mCPBA Method):

-

Dissolution: Dissolve the sulfide (1.0 equiv) in DCM (10 mL/mmol) and cool to -78 °C (dry ice/acetone bath).

-

Expert Tip: Low temperature is critical to prevent over-oxidation to the sulfone (

).

-

-

Addition: Dissolve mCPBA (1.0 equiv exactly) in DCM and add dropwise over 20 minutes.

-

Warming: Allow the reaction to warm slowly to 0 °C over 2 hours. Do not let it reach RT until conversion is confirmed.

-

Quench: Quench with saturated aqueous

and -

Extraction: Extract with DCM (3x). Dry over

. -

Purification: Flash chromatography. The Sulfoxide is significantly more polar than the Sulfide and Sulfone.

Alternative "Green" Method (

-

Stir the sulfide in HFIP (0.2 M) and add 30%

(1.5 equiv) at RT. HFIP activates the peroxide via hydrogen bonding, allowing selective oxidation to the sulfoxide in <1 hour.

Data Summary & Troubleshooting

Expected Yields

| Step | Reaction | Typical Yield | Key Impurity |

| 1 | 75–88% | Protodehalogenation ( | |

| 2 | 85–92% | Sulfone ( |

Troubleshooting Guide

-

Low Conversion in Step 1: Ensure

is high quality (white/beige solid, not dark brown). If catalyst dies, add 1-2% more Pd/Ligand. Ensure strict oxygen-free conditions. -

Over-oxidation in Step 2: Use exactly 0.95 equiv of mCPBA. Monitor strictly by TLC. If sulfone appears, stop immediately.

-

Nitrile Hydrolysis: Avoid strong aqueous acids or bases. The mCPBA/DCM route is neutral and safe for the CN group.

References

-

Pd-Catalyzed Trifluoromethylthiolation

-

Selective Oxidation Protocols

-

Deb, M., et al. "HFIP-Mediated Selective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide." Green Chem.2018 , 20, 1269. Link

- Langlois, B. R., et al. "Trifluoromethylsulfinylation of Nucleophiles." J. Fluorine Chem.1999, 100, 119. (Context for reagent reactivity).

-

Sources

Application Notes & Protocols: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr) on Triflyl-Benzonitriles

This guide provides an in-depth exploration of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing triflyl-activated benzonitriles. It is designed for researchers, scientists, and professionals in drug development seeking to leverage this powerful transformation for the synthesis of complex aryl structures. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into the causal factors that govern reaction success.

The Strategic Advantage of the Triflyl Group in SNAr Chemistry

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds to aromatic rings. The success of an SNAr reaction hinges on two key factors: the presence of strong electron-withdrawing groups to activate the aromatic ring and a good leaving group.

Triflyl-benzonitriles have emerged as superior substrates for SNAr reactions due to the potent synergistic activation provided by the trifluoromethylsulfonyl (triflyl, -SO₂CF₃) and nitrile (-CN) groups. The triflyl group is one of the most powerful electron-withdrawing groups, and its presence, often positioned para to the leaving group, dramatically lowers the energy of the Meisenheimer intermediate, thereby accelerating the reaction rate. Furthermore, the triflate anion (CF₃SO₃⁻) is an excellent leaving group due to the extensive resonance stabilization of its negative charge.

This heightened reactivity allows for SNAr reactions to proceed under milder conditions, often at lower temperatures and with a broader range of nucleophiles, including those that are less reactive, compared to traditional halogenated aromatics. This is particularly advantageous in the synthesis of complex molecules and in drug discovery, where functional group tolerance and mild reaction conditions are paramount.

Mechanistic Overview: The SNAr Pathway

The SNAr reaction of a triflyl-benzonitrile proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the triflyl group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the triflate anion, a very stable leaving group.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Protocol 1: General Procedure for the N-Arylation of Amines with 4-Triflyl-Benzonitrile

This protocol describes the synthesis of N-aryl amines, a common structural motif in pharmaceuticals.

Materials:

-

4-Triflyl-benzonitrile

-

Amine (aliphatic or aromatic)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-triflyl-benzonitrile (1.0 eq), the amine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a concentration of 0.1-0.5 M with respect to the 4-triflyl-benzonitrile.

-

Stir the reaction mixture at 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl benzonitrile.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild base sufficient to deprotonate most amines to increase their nucleophilicity without causing decomposition of the starting material or product.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reagents and stabilizes the charged Meisenheimer intermediate.

-

Temperature: While many SNAr reactions with triflyl-benzonitriles can proceed at room temperature, heating to 80 °C can significantly increase the reaction rate, especially for less nucleophilic amines.

Protocol 2: O-Arylation of Phenols with 4-Triflyl-Benzonitrile

This protocol details the synthesis of diaryl ethers, which are important structures in medicinal chemistry and materials science.

Materials:

-

4-Triflyl-benzonitrile

-

Phenol

-

Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine 4-triflyl-benzonitrile (1.0 eq), the phenol (1.1 eq), and cesium carbonate (1.5 eq).

-

Add anhydrous DMSO to achieve a concentration of 0.2 M.

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute with diethyl ether and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

The crude diaryl ether can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Base: Cesium carbonate is often used in O-arylations as it is a strong enough base to deprotonate the phenol, and the large cesium cation can promote the reaction.

-

Solvent: DMSO is another excellent polar aprotic solvent for SNAr reactions.

Data Presentation: Representative Examples

The following table summarizes typical reaction conditions and yields for the SNAr of 4-triflyl-benzonitrile with various nucleophiles.

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | K₂CO₃ | DMF | 80 | 2 | 95 | |

| Morpholine | K₂CO₃ | DMF | 25 | 1 | 98 | |

| Phenol | Cs₂CO₃ | DMSO | 25 | 3 | 92 | |

| 4-Methoxythiophenol | K₃PO₄ | DMF | 50 | 1.5 | 96 |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Insufficiently active nucleophile- Ineffective base- Low reaction temperature | - Increase reaction temperature- Use a stronger base (e.g., NaH, but with caution)- Ensure anhydrous conditions |

| Side Product Formation | - Reaction with solvent- Decomposition of starting material or product | - Screen alternative solvents (e.g., DMSO, NMP)- Lower the reaction temperature- Use a milder base |

| Difficulty in Purification | - Similar polarity of product and starting material | - Optimize chromatographic conditions (e.g., different solvent system)- Consider recrystallization |

Conclusion

The use of triflyl-benzonitriles as substrates in SNAr reactions offers a powerful and versatile method for the synthesis of a wide range of substituted aromatic compounds. The strong activating nature of the triflyl and nitrile groups allows for reactions to proceed under mild conditions with high efficiency. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

-

Laali, K. K., & Gettwert, V. J. (2001). The Meisenheimer Complex in the 21st Century: A Wealth of Structural and Reactivity Information. Chemical Reviews, 101(3), 853–904. [Link]

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

-

Sawyer, J. S. (2006). Recent advances in nucleophilic aromatic substitution. Tetrahedron, 62(34), 7939-7964. [Link]

-

Shang, R., & Fu, Y. (2012). A highly efficient method for the N-arylation of amines with aryl triflates. Organic & Biomolecular Chemistry, 10(18), 3589-3592. [Link]

-

Ye, S., & Wu, J. (2009). A general and efficient method for the synthesis of diaryl ethers via nucleophilic aromatic substitution of aryl triflates. Tetrahedron Letters, 50(45), 6273-6275. [Link]

Strategic Hydrolysis of 3-(Trifluoromethylsulphonyl)benzonitrile: A Guided Protocol to 3-(Trifluoromethylsulphonyl)benzoic Acid

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the hydrolysis of 3-(trifluoromethylsulphonyl)benzonitrile to 3-(trifluoromethylsulphonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We delve into the mechanistic rationale for selecting an acid-catalyzed pathway over a base-mediated approach, addressing the inherent stability challenges of the trifluoromethylsulphonyl group. The detailed protocol is designed for reproducibility and high yield, incorporating safety considerations, step-by-step procedures, and characterization guidelines. This application note serves as a practical resource for researchers in organic synthesis and drug development, ensuring a robust and efficient transformation.

Introduction and Strategic Considerations

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1] The target product, 3-(trifluoromethylsulphonyl)benzoic acid, is a valuable building block in medicinal chemistry, where the trifluoromethylsulfonyl (-SO₂CF₃) group is often used to modulate physicochemical properties such as lipophilicity, metabolic stability, and acidity.

The hydrolysis of a nitrile can be achieved under either acidic or basic conditions.[2][3] However, the choice of method is critical for substrates bearing sensitive functional groups. The trifluoromethylsulfonyl group, while generally robust, can be susceptible to hydrolysis under strongly alkaline conditions.[4] Therefore, a carefully selected acidic hydrolysis protocol is recommended to ensure the integrity of the -SO₂CF₃ moiety while efficiently converting the nitrile. This guide focuses on an acid-catalyzed approach, which proceeds via protonation of the nitrile nitrogen, rendering the carbon atom more electrophilic for a subsequent nucleophilic attack by water.[5][6] This method avoids the harsh basic conditions that could compromise the desired product.

Mechanistic Pathway: Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of nitriles in a strong acid medium, such as sulfuric or hydrochloric acid, is a well-established method that proceeds in two main stages.[7]

-

Formation of the Amide Intermediate: The reaction initiates with the protonation of the nitrile's nitrogen atom. This activation step significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon.[6] A series of proton transfers follows, leading to a tautomerization that yields a protonated amide. Subsequent deprotonation gives the stable amide intermediate.

-

Hydrolysis of the Amide: The amide intermediate is then further hydrolyzed to the carboxylic acid. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to a second nucleophilic attack by water. This is followed by proton transfers and the eventual elimination of an ammonium ion (NH₄⁺), which is the driving force for the reaction's completion under acidic conditions.[6] The final deprotonation of the resulting oxonium ion yields the desired carboxylic acid.

This sequential process ensures a controlled conversion and is generally favored for substrates where base-lability is a concern.[2]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Detailed Experimental Protocol

This protocol is optimized for the conversion of this compound to 3-(trifluoromethylsulphonyl)benzoic acid.

4.1. Materials and Reagents

| Reagent | Grade | Supplier Example |

| This compound | >98% Purity | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |

| Deionized Water | High Purity | - |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Ice | - | - |

4.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Vacuum oven

4.3. Safety Precautions

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Reaction Quenching: The addition of the hot acid mixture to ice water is highly exothermic. Perform this step slowly and carefully behind a blast shield in a fume hood.

-

Starting Material: Handle this compound with gloves and safety glasses.

4.4. Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add this compound (e.g., 5.0 g, 1 eq).

-

Acid Addition: In a fume hood, slowly add a 2:1 (v/v) mixture of concentrated sulfuric acid and water (e.g., 30 mL) to the flask. Note: The addition may be slightly exothermic.

-

Heating to Reflux: Attach a reflux condenser and begin heating the mixture using a heating mantle. Bring the reaction to a gentle reflux (approximately 100-110 °C).

-

Reaction Monitoring: Allow the reaction to proceed under reflux for 12-24 hours. The progress can be monitored by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material.

-

Quenching and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker (e.g., 500 mL), prepare a slurry of ice and water (approx. 200 g). Slowly and carefully , pour the cooled reaction mixture into the ice-water slurry with vigorous stirring. A white precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid.

-

Drying: Dry the crude product under vacuum. A preliminary yield and purity can be assessed at this stage.

-

Purification (Recrystallization): If necessary, recrystallize the crude solid from a suitable solvent system, such as an ethyl acetate/hexanes mixture or an ethanol/water mixture, to obtain the pure 3-(trifluoromethylsulphonyl)benzoic acid.

-

Final Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

4.5. Characterization

-

Melting Point: Determine the melting point of the purified product and compare it to the literature value.

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The IR spectrum should show a prominent C=O stretch for the carboxylic acid and the disappearance of the C≡N stretch from the starting material.

Quantitative Data Summary

| Parameter | Value | Notes |

| Starting Material | This compound | 5.0 g (21.26 mmol) |

| Reagent | H₂SO₄ / H₂O (2:1 v/v) | 30 mL |

| Reaction Temperature | 100 - 110 °C | Gentle reflux |

| Reaction Time | 12 - 24 hours | Monitor for completion |

| Theoretical Yield | 5.40 g | Based on 100% conversion |

| Expected Yield | 85 - 95% | Yields may vary based on reaction scale and purification efficiency. |

Troubleshooting and Field Insights

-

Incomplete Reaction: If monitoring shows significant starting material remaining after 24 hours, the reaction time can be extended. Ensure the reflux temperature is adequate. The nitrile group, especially on an electron-deficient ring, can be stubborn to hydrolyze.

-

Dark Reaction Color: It is common for reactions in concentrated sulfuric acid at high temperatures to darken. This does not typically affect the yield of the desired product significantly, as the impurities are often removed during workup and recrystallization.

-

Product Oiling Out: During quenching or recrystallization, the product may initially separate as an oil. Vigorous stirring and scratching the inside of the flask can help induce crystallization. Seeding with a small crystal of pure product is also effective.

-

Purity Issues: The primary impurity is often the intermediate amide. If the amide is present in the final product (as seen by NMR or MS), a more extended reflux time or a second recrystallization may be required.

Conclusion

The acid-catalyzed hydrolysis of this compound is a reliable method for producing the corresponding benzoic acid in high yield. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can efficiently synthesize this important pharmaceutical intermediate while preserving the integrity of the trifluoromethylsulfonyl group. This protocol provides a validated and robust pathway for laboratory and potential scale-up applications.

References

- Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions.

- Scribd. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid.

- Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.

- Chemguide. (n.d.). Hydrolysing Nitriles.

- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.

- Brainly.in. (2020, August 1). Write reaction showing conversion of Benzonitrile into benzoic acid.

- RSC Publishing. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.

- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab.

- Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid.

- University of Calgary. (n.d.). Hydrolysis of Nitriles. Department of Chemistry.

- ResearchGate. (2025, August 9). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.

- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.

- PMC. (2025, May 21). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity.

Sources

- 1. scribd.com [scribd.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. homework.study.com [homework.study.com]

Reduction of nitrile group in triflyl-substituted aromatics

Application Note: Chemoselective Reduction of Nitrile Groups in Triflyl-Substituted Aromatics

Introduction & Strategic Analysis

The reduction of a nitrile (

The Challenge:

-

Ring Activation: The strong EWG nature of

renders the aromatic ring highly electron-deficient. This activates the ring toward Nucleophilic Aromatic Substitution ( -